PGF2alpha-1,9-lactone
Overview
Description
PGF2alpha-1,9-lactone is a prostaglandin derivative with the chemical formula C20H32O4. It is a lipid-soluble internal ester of prostaglandin F2alpha, known for its resistance to hydrolysis by human plasma esterases . This compound is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.
Mechanism of Action
Target of Action
The primary target of PGF2alpha-1,9-lactone is the Prostaglandin F2α receptor (FP). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .
Mode of Action
This compound interacts with its target, the FP receptor, to induce various cellular responses. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
This compound is part of the prostaglandin (PG) family, which are key lipid mediators involved in numerous physiological processes. These compounds are generated through the cyclooxygenase (COX) pathway, where arachidonic acid is converted to PGG2 through COX catalytic activity and then to PGH2 through peroxidase activity of PGHS enzymes .
Result of Action
The action of this compound via the FP receptor leads to various molecular and cellular effects. For example, it induces cardiac myocyte hypertrophy and cardiac growth .
Biochemical Analysis
Biochemical Properties
PGF2alpha-1,9-lactone plays a significant role in biochemical reactions, particularly those involving lipid mediators. It interacts with enzymes such as cyclooxygenase (COX) and peroxidase, which are involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, this compound interacts with specific G protein-coupled receptors (GPCRs) on cell surfaces, influencing various signaling pathways . These interactions are crucial for mediating the compound’s effects on cellular processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cardiomyocytes, this compound promotes the expression of genes such as c-fos, atrial natriuretic factor, and alpha-skeletal actin, leading to cardiac myocyte hypertrophy . Additionally, it affects mitochondrial dynamics and mitophagy in the bovine corpus luteum, highlighting its role in reproductive physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. Through its interaction with the FP receptor, this compound activates signaling pathways such as the phospholipase C-intracellular calcium-PKC pathway . This activation leads to downstream effects, including the modulation of gene expression and enzyme activity. Additionally, this compound influences mitochondrial fission proteins, such as DRP1 and MFF, through the activation of protein kinases like AMPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, in vitro studies on luteal cells have demonstrated that this compound can activate mitophagy machinery within a few hours of exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has indicated that both local and systemic administration of this compound can influence gene expression related to cell death pathways in the corpus luteum . At higher doses, the compound may induce apoptosis or necroptosis, while lower doses may have luteoprotective effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential adverse effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to prostaglandin biosynthesis. It interacts with enzymes such as cyclooxygenase and peroxidase, which convert arachidonic acid to prostaglandin intermediates . These interactions are essential for the compound’s role in regulating various physiological processes, including inflammation and reproductive functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation in different cellular compartments . For instance, this compound may be transported to mitochondria, where it can modulate mitochondrial dynamics and function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is known to localize in mitochondria, where it influences mitochondrial fission and mitophagy . Additionally, its interaction with specific receptors and enzymes can direct it to other cellular compartments, affecting various biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGF2alpha-1,9-lactone involves the use of lactones in key steps to build the final molecule. The Corey procedure is one of the most efficient methods for synthesizing prostaglandins, utilizing δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The synthesis typically involves stereo-controlled and catalyzed enantioselective reactions, as well as chemical or enzymatic resolution of the compounds at different steps of the sequence.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: PGF2alpha-1,9-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to other prostaglandin derivatives.
Reduction: Formation of reduced prostaglandin analogs.
Substitution: Introduction of different functional groups to modify its biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified biological activities, which are useful in different therapeutic applications.
Scientific Research Applications
PGF2alpha-1,9-lactone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other prostaglandin derivatives.
Biology: Studied for its role in cellular signaling and regulation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Prostaglandin F2alpha (PGF2alpha): The parent compound of PGF2alpha-1,9-lactone, known for its role in reproductive health and inflammation.
Prostaglandin E2 (PGE2): Another prostaglandin with diverse physiological effects, including inflammation and fever regulation.
Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.
Uniqueness of this compound: this compound is unique due to its resistance to hydrolysis by human plasma esterases, making it more stable and potentially more effective in certain therapeutic applications .
Properties
IUPAC Name |
(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025562 | |
Record name | Prostaglandin F2alpha 1,9-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-48-2 | |
Record name | Prostaglandin F2alpha 1,9-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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